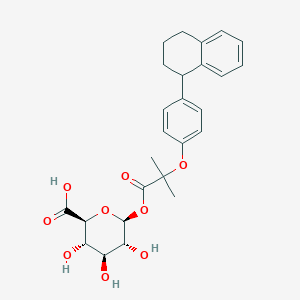

Nafenopin glucuronide

Description

Significance of Glucuronide Metabolites in Xenobiotic Biotransformation Research

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid molecule is attached to a xenobiotic. This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), generally increases the water-solubility of the compound, making it less biologically active and facilitating its excretion from the body via urine or bile. nih.gov The resulting metabolites, known as glucuronides, are central to detoxification processes. Research into glucuronide metabolites is critical for understanding how drugs and other foreign compounds are cleared from the body, a key factor in determining their efficacy and potential for toxicity. annualreviews.org The study of these metabolites helps scientists predict drug-drug interactions and individual variations in drug response.

Nafenopin (B1677897) Glucuronide as a Model Compound in Metabolic Studies

Nafenopin glucuronide has been identified as a principal metabolite of Nafenopin, particularly in the context of its elimination from the liver. nih.gov In rat studies, after administration of Nafenopin, approximately 90% of the substance recovered in bile consists of more polar metabolites, with this compound being a major component. nih.gov

Its primary significance as a model compound lies in the study of hepatobiliary elimination and the function of specific transport proteins. Research has demonstrated that the elimination of this compound from liver cells into the bile is an active, ATP-dependent process. nih.gov This transport is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT). researchgate.nettandfonline.comsolvobiotech.com MRP2 is an export pump located on the apical membrane of liver cells that transports a wide variety of anionic conjugates, including glucuronides. researchgate.netsolvobiotech.com

Studies using mutant rats deficient in this transporter have shown a drastic reduction in the biliary excretion of Nafenopin metabolites. nih.gov In these mutant rats, this compound accumulates in the liver, confirming its role as a substrate for the MRP2 transporter and the importance of this pathway for its clearance. nih.gov This makes this compound an excellent tool for investigating the function, specificity, and inhibition of the MRP2 transporter.

Detailed research findings have elucidated the kinetics of this transport process. For instance, the ATP-dependent transport of this compound in canalicular membrane vesicles can be inhibited by other known MRP2 substrates, demonstrating competitive interaction at the transporter level. nih.gov

Interactive Table: Inhibition of ATP-Dependent this compound Transport

This table shows the half-maximal inhibitory concentrations (IC50) of known MRP2 substrates on the transport of this compound.

| Inhibitor | IC50 (µM) |

| Leukotriene C4 | 0.2 |

| S-dinitrophenyl glutathione | 12 |

| Data derived from studies on rat canalicular membrane vesicles. nih.gov |

Evolution of Research Perspectives on Phase II Metabolites

Historically, Phase II metabolism, including glucuronidation, was viewed primarily as a detoxification and elimination pathway, rendering active compounds inert. However, research perspectives have evolved significantly. It is now understood that Phase II metabolites are not always inactive. researchgate.net In some cases, glucuronides can be biologically active or can be chemically reactive, leading to the formation of protein adducts. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C26H30O9 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H30O9/c1-26(2,25(32)34-24-21(29)19(27)20(28)22(33-24)23(30)31)35-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18-22,24,27-29H,5,7,9H2,1-2H3,(H,30,31)/t18?,19-,20-,21+,22-,24-/m0/s1 |

InChI Key |

JGFJGYHYYUXOAR-OWOUXODFSA-N |

SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34 |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34 |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Nafenopin Glucuronide

Glucuronidation as a Primary Conjugation Pathway for Nafenopin (B1677897)

The biotransformation of Nafenopin, a xenobiotic carboxylic acid, heavily relies on glucuronidation, a major Phase II metabolic reaction. This process converts the lipophilic Nafenopin into a more water-soluble and readily excretable compound. The primary product of this pathway is Nafenopin glucuronide, a significant metabolite found in the liver and a key component of its biliary elimination. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in Nafenopin Glucuronidation

The enzymatic drivers behind the formation of this compound are the UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to Nafenopin. While the specific UGT isoforms responsible for Nafenopin glucuronidation have not been definitively identified in the available research, it is known that various UGTs, particularly from the UGT1A and UGT2B families, are involved in the glucuronidation of a wide array of carboxylic acids. criver.comyoutube.com The activity of these enzymes is crucial for the efficient conjugation and subsequent detoxification of Nafenopin.

Mechanisms of Acyl Glucuronide Formation from Carboxylic Acid Xenobiotics

The formation of this compound is an example of acyl glucuronidation, a process common to many xenobiotics containing a carboxylic acid moiety. This reaction involves a nucleophilic attack by the carboxylate group of the xenobiotic on the anomeric carbon of UDPGA. The resulting product is a 1-O-acyl-β-glucuronide, a type of ester linkage. nih.gov Acyl glucuronides are known for their potential reactivity, which can sometimes lead to the formation of adducts with proteins. nih.gov However, for Nafenopin, this pathway primarily serves as a means of detoxification and elimination. nih.gov

Interplay with Nafenopin Acyl-CoA Formation Pathways

In parallel to glucuronidation, Nafenopin can also be metabolized through the formation of an acyl-CoA thioester, Nafenopin-CoA. This pathway is another significant route for the biotransformation of xenobiotic carboxylic acids.

Enzymatic Formation of Nafenopin-CoA Thioesters

The formation of Nafenopin-CoA is catalyzed by acyl-CoA synthetases. These enzymes activate Nafenopin by converting it into a high-energy thioester conjugate with coenzyme A (CoA). This activation step is crucial for the subsequent metabolic reactions that Nafenopin may undergo.

Relationship between Acyl-CoA Conjugates and Glucuronidation in Nafenopin Metabolism

Both glucuronidation and acyl-CoA formation are competing pathways for the metabolism of Nafenopin. The balance between these two routes can be influenced by various factors, including the availability of co-substrates (UDPGA and CoA) and the relative activities of the UGT and acyl-CoA synthetase enzymes. While direct studies on the competitive interplay specifically for Nafenopin are limited, research on other xenobiotic carboxylic acids suggests that the formation of both acyl glucuronides and acyl-CoA thioesters can occur simultaneously. nih.gov The ultimate metabolic fate of Nafenopin is determined by the efficiency of these parallel pathways.

Considerations of this compound in Overall Nafenopin Metabolic Fate

Contribution to Biliary Excretion Pathways

The transport of this compound from the hepatocytes into the bile is an active, energy-dependent process. Research utilizing membrane vesicles enriched in bile canalicular membranes from normal rats has shown that the transport of this compound is a primary-active, ATP-dependent process. In contrast, the non-conjugated form of nafenopin does not appear to be a substrate for this ATP-dependent transport system. nih.gov

Further evidence for the importance of this pathway comes from studies in mutant rats that are deficient in the canalicular transport of certain amphiphilic anion conjugates. In these mutant rats, the biliary recovery of nafenopin-derived radioactivity is drastically reduced to only 4% of the injected dose. While this compound is largely absent from the bile of these animals, it is found to be a major metabolite within their livers. This indicates that while the biosynthesis of this compound proceeds, its subsequent excretion into the bile is impaired. In canalicular membrane vesicles prepared from these mutant rats, the rate of ATP-dependent transport of this compound was less than 10% of that observed in vesicles from normal rats. These findings strongly suggest that the conjugation of nafenopin to its glucuronide form, followed by its transport via an ATP-dependent export carrier, represents a major pathway for the elimination of nafenopin. nih.gov

Table 1: Biliary Excretion of Nafenopin and its Metabolites in Rats

| Parameter | Finding | Reference |

| Recovery in Bile | Approximately 40% of injected [3H]nafenopin radioactivity recovered in bile within 1 hour. | nih.gov |

| Metabolite Composition in Bile | ~90% of radioactivity in bile corresponds to polar metabolites, with this compound being a major component. | nih.gov |

| Transport Mechanism | Primary-active, ATP-dependent transport of this compound across the canalicular membrane. | nih.gov |

| Excretion in Mutant Rats | Biliary recovery of [3H]nafenopin-derived radioactivity reduced to 4% in rats with deficient canalicular transport. | nih.gov |

Potential for Deconjugation and Enterohepatic Recirculation in Preclinical Models

Observations in preclinical models, specifically in rats with partial biliary fistulas, have indicated that nafenopin and its metabolites, including this compound, undergo extensive enterohepatic circulation. This process involves the excretion of the conjugated metabolite into the bile, its passage into the intestine, and subsequent reabsorption into the bloodstream to return to the liver.

For enterohepatic recirculation of a glucuronide conjugate to occur, it typically requires deconjugation, or the removal of the glucuronic acid moiety, to regenerate the parent compound or a more lipophilic metabolite that can be reabsorbed across the intestinal wall. This hydrolysis is commonly mediated by β-glucuronidase enzymes produced by the gut microbiota. While direct studies specifically detailing the deconjugation of this compound in the intestines of preclinical models are not extensively documented, the observation of significant enterohepatic circulation of nafenopin and its metabolites strongly implies that this deconjugation step is a critical component of the process.

Table 2: Evidence for Enterohepatic Recirculation of Nafenopin in Preclinical Models

| Preclinical Model | Observation | Implication |

| Rats with partial biliary fistulas | Extensive enterohepatic circulation of nafenopin and its metabolites. | Suggests biliary excretion, intestinal deconjugation, and reabsorption. |

Preclinical Pharmacokinetics and Disposition of Nafenopin Glucuronide

Hepatic Disposition in Preclinical Animal Models

The liver plays a central role in the disposition of Nafenopin (B1677897), primarily through its conversion to the more water-soluble Nafenopin glucuronide. In vivo studies in rats have demonstrated that the hepatobiliary system is a major route of elimination for the parent compound and its metabolites. Following a single intravenous administration of radiolabeled Nafenopin to rats, approximately 40% of the administered radioactivity is recovered in the bile within the first hour, indicating rapid and extensive hepatic uptake and subsequent biliary secretion. nih.gov

Analysis of bile collected from rats administered Nafenopin reveals that the compound is extensively metabolized before excretion. nih.gov Unchanged Nafenopin accounts for only about 10% of the drug-related material found in bile. The vast majority, approximately 90%, consists of more polar metabolites. nih.gov The principal metabolite identified in the bile is this compound, which is formed in the liver and efficiently secreted into the bile. nih.gov

Below is a summary of the biliary elimination findings in rats following intravenous administration of Nafenopin.

| Parameter | Finding | Citation |

|---|---|---|

| Total Radioactivity Recovered in Bile (1 hr post-dose) | ~40% of injected dose | nih.gov |

| Proportion of Unchanged Nafenopin in Bile | ~10% of biliary radioactivity | nih.gov |

| Proportion of Polar Metabolites in Bile | ~90% of biliary radioactivity | nih.gov |

| Primary Biliary Metabolite | This compound | nih.gov |

The excretion of this compound from the hepatocyte into the bile canaliculus is not a passive process. It is mediated by active transport systems located on the canalicular membrane of the hepatocyte. nih.gov This transport is crucial for the final step of hepatobiliary elimination. nih.govresearchgate.net Specifically, this compound has been identified as a substrate for the multidrug resistance-associated protein 2 (MRP2), an important transporter for anionic conjugates. researchgate.nettandfonline.com

Studies utilizing isolated canalicular membrane vesicles from rat livers have conclusively shown that the transport of this compound is a primary-active, ATP-dependent process. nih.gov This means that the transporter directly utilizes energy from the hydrolysis of adenosine (B11128) triphosphate (ATP) to move the metabolite across the membrane against a concentration gradient. In contrast, the parent, unconjugated Nafenopin is not a substrate for this ATP-dependent transport system. nih.gov

The ATP-dependent transport of this compound can be inhibited by other substrates of the same transport carrier. This competitive inhibition provides insight into the identity of the transporter involved. Research has shown that the transport is effectively inhibited by leukotriene C4 and S-dinitrophenyl glutathione, which are known substrates for the MRP family of transporters. nih.gov

The following table details the inhibitory concentrations (IC50) of these compounds on this compound transport in rat canalicular membrane vesicles.

| Inhibitor | IC50 Value (µM) | Citation |

|---|---|---|

| Leukotriene C4 | 0.2 | nih.gov |

| S-dinitrophenyl glutathione | 12 | nih.gov |

Further evidence for the specific transport mechanism comes from studies in mutant rat models that have a genetic deficiency in the canalicular transport system for anionic conjugates, specifically a non-functional Mrp2 transporter. nih.govresearchgate.net In these Mrp2-deficient rats, the biliary excretion of Nafenopin-related compounds is dramatically impaired. nih.gov

The recovery of radioactivity in the bile within one hour of administration drops from 40% in normal rats to just 4% in the mutant rats. nih.gov While this compound is a major metabolite found in the liver of these mutant animals, it is undetectable in their bile, confirming that its excretion is dependent on this specific transport pathway. nih.gov

Role of Canalicular Membrane Transporters in this compound Efflux

In Vitro Pharmacokinetic Studies

In vitro models have been instrumental in elucidating the specific mechanisms of this compound disposition. The use of isolated membrane vesicles enriched in bile canalicular membranes has allowed for the direct study of the transport process, independent of other cellular activities. nih.gov

These in vitro experiments demonstrated that the rate of ATP-dependent transport of this compound in canalicular membrane vesicles prepared from Mrp2-deficient mutant rats was less than 10% of the transport rate observed in vesicles from normal rats. nih.gov These findings from a controlled in vitro system confirm that the conjugation of Nafenopin to its glucuronide form, followed by its transport via an ATP-dependent export carrier like MRP2, is the predominant pathway for the hepatobiliary elimination of this compound. nih.gov

Evaluation of this compound Formation and Stability in Hepatocyte Cultures

Primary cultures of adult rat hepatocytes have been utilized to investigate the effects of nafenopin. Studies have shown that nafenopin treatment leads to a proliferation of peroxisomes within these cultured cells. nih.gov This proliferation is a result of an increase in both the number and size of the peroxisomes. nih.gov Such hepatocyte culture systems are considered valuable for examining the molecular processes underlying these effects. nih.gov

Hepatocytes contain a full complement of both phase I and phase II drug-metabolizing enzymes, making them a suitable in vitro model for studying the formation and stability of metabolites like this compound. bioduro.com In these systems, metabolic stability is typically assessed by measuring the percentage of the parent compound that is lost over a specific period of time. bioduro.comspringernature.com The process involves incubating the compound with hepatocytes and taking samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). bioduro.comthermofisher.com The reaction is then stopped, and the remaining amount of the parent compound is quantified, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.com

For compounds that undergo glucuronidation, co-culturing hepatocytes with other cell types, such as fibroblasts, in micropatterned systems can extend the viability and metabolic activity of the hepatocytes for longer incubation periods, allowing for a more thorough assessment of metabolite formation and stability. veritastk.co.jp This approach has been shown to be effective for compounds with low metabolic turnover. veritastk.co.jp

The formation of glucuronide conjugates is a significant metabolic pathway for many compounds. The elimination of a parent compound through glucuronidation in metabolically active cells is driven by both the formation of glucuronides by UDP-glucuronosyltransferase (UGT) enzymes and the subsequent excretion of these glucuronides by efflux transporters. nih.gov

Metabolic Stability Assessments in Liver Microsomal Systems

Liver microsomes are a common in vitro tool used to assess the metabolic stability of compounds, as they contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.govnuvisan.com The metabolic stability of a compound in this system is determined by incubating it with liver microsomes and monitoring its degradation over time. nuvisan.com This provides key pharmacokinetic parameters such as the compound's half-life (t½) and intrinsic clearance (CLint). nuvisan.com

For compounds that undergo glucuronidation, it is crucial to use a system where both CYPs and UGTs are active. A "dual-activity" microsomal system, which includes cofactors for both enzyme families, allows for the simultaneous evaluation of oxidation and glucuronidation pathways. nih.gov For example, the use of the pore-forming peptide alamethicin (B1591596) can activate UGTs in microsomes without significantly affecting CYP activity. nih.gov

Studies comparing metabolic stability in conventional versus "dual-activity" systems have shown distinct profiles for compounds with significant glucuronidation. nih.gov For instance, the metabolic stability of loxoprofen (B1209778) was found to decrease significantly when incubated with human liver microsomes in the presence of the UGT cofactor UDPGA, indicating extensive glucuronide conjugation. mdpi.com

The intrinsic clearance of a compound can vary across different species. For example, the intrinsic clearance of UNC10201652 was found to be 48.1 μL/min/mg in human liver microsomes, 115 μL/min/mg in mouse liver microsomes, and 194 μL/min/mg in rat liver microsomes. nih.gov These differences are often attributed to variations in the expression and activity of metabolizing enzymes.

Table 1: Illustrative Metabolic Stability of a Compound in Liver Microsomes from Different Species

| Species | Intrinsic Clearance (CLint) (μL/min/mg) | Half-life (t½) (min) |

|---|---|---|

| Human | 48.1 | 28.8 |

| Mouse | 115 | 12 |

| Rat | 194 | 7.14 |

This table is for illustrative purposes and is based on data for UNC10201652. nih.gov

Applications of In Vitro-In Vivo Correlation in Preclinical Prediction

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. nih.govwalshmedicalmedia.com It is a strategic tool in drug development that can help predict the in vivo performance of a drug based on its in vitro release profiles. nih.govwjarr.com A well-established IVIVC can reduce the need for extensive clinical testing and support regulatory processes. wjarr.com

The FDA defines several levels of IVIVC, with Level A being the highest and representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. ualberta.ca This level of correlation allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro data. nih.govualberta.ca Level B correlation compares a summary parameter from the in vitro profile with a summary parameter from the in vivo profile, while Level C correlation relates one dissolution time point to a single pharmacokinetic parameter like AUC or Cmax. nih.govualberta.ca

The development of an IVIVC involves establishing a functional and structural relationship between in vitro and in vivo data and then parameterizing the model. nih.gov For an IVIVC to be effective, various factors must be considered, including the physicochemical and biopharmaceutical properties of the drug, such as solubility, permeability, and pKa, as well as the physiological environment. nih.gov

In the context of preclinical prediction, IVIVC can be used to forecast the pharmacokinetic profiles of acyl glucuronides and their parent compounds. nih.gov Pharmacokinetic models have been successfully used to predict the disposition of several compounds and their acyl glucuronides in various simulated disease states in animals. nih.gov These models can help understand the complex disposition of drugs that undergo conjugation and enterohepatic recycling. nih.gov

Comparative Preclinical Pharmacokinetics of Acyl Glucuronides

Species-Specific Differences in Glucuronidation and Transport

Significant species-specific differences exist in the glucuronidation of drugs, which can impact their pharmacokinetics and disposition. These differences arise from variations in the expression and function of drug-metabolizing enzymes, particularly UGTs, across species. nih.gov For example, the glucuronidation of diclofenac (B195802) shows that the metabolic rate in rat liver microsomes is significantly lower than in human, monkey, dog, and mouse microsomes. mdpi.com This suggests that extrapolating rat data to humans could lead to under-prediction of the formation of reactive acyl glucuronides. mdpi.com

The intrinsic clearance (CLint) of drugs can also vary widely among species. For diclofenac, the CLint is fastest in dog liver microsomes, while for wogonin, it is the smallest in dog liver microsomes compared to other species. mdpi.com Similarly, the glucuronidation of ezetimibe (B1671841) shows an 8.17-fold difference in CLint among humans, rats, mice, monkeys, and dogs. mdpi.com

N-glucuronidation also exhibits strong species selectivity. For one mTOR inhibitor, rat, dog, and human liver microsomes favored N2-glucuronidation, whereas monkey liver microsomes favored N1-glucuronide formation. nih.gov Furthermore, primary amine glucuronidation was not detected in cynomolgus monkeys, although it was present in rats, dogs, and humans. nih.gov

To overcome these species differences, humanized mouse models have been developed. nih.gov Humanized UGT1 (hUGT1) mice, for instance, can be valuable tools for predicting human drug glucuronidation and the potential toxicity associated with acyl glucuronides. nih.gov

Table 2: Comparative Glucuronidation Kinetics of Ezetimibe in Intestinal Microsomes

| Species | Vmax (nmol/mg/min) | CLint (μL/min/mg) |

|---|---|---|

| Human | 1.90 ± 0.08 | Varies |

| Monkey | 3.87 ± 0.22 | Varies |

| Dog | 1.19 ± 0.06 | Varies |

| Rat | 2.40 ± 0.148 | Varies |

| Mouse | 2.23 ± 0.10 | Varies |

Data from a study on ezetimibe glucuronidation. mdpi.com

Development of In Silico Models for Preclinical Pharmacokinetic Profiling

In silico models are increasingly being used in preclinical drug development to predict the pharmacokinetic properties of new chemical entities. These computational models can help to rank the reactivity of potential drug candidates and guide molecular design at the early stages of drug discovery. nih.gov

For acyl glucuronides, in silico models have been developed to predict their reactivity, which is a factor in their potential toxicity. nih.gov One approach involves establishing a correlation between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its more readily available methyl ester derivative. nih.gov This correlation can then be used to predict reactivity without the need for synthesizing the acyl glucuronide. nih.gov

Further advancements have led to the development of models that correlate the methyl ester hydrolysis half-life with the predicted 13C NMR chemical shift of the carbonyl carbon and other steric descriptors. nih.gov This allows for a completely in silico prediction of acyl glucuronide reactivity with acceptable accuracy. nih.gov

Pharmacometric modeling, including physiologically based pharmacokinetic (PBPK) modeling, can also be used to predict pharmacokinetics, drug response, and drug-drug interactions. labcorp.com PBPK models integrate in vitro and in vivo data to inform clinical study designs and compare therapeutic candidates. labcorp.com Quantitative and Systems Pharmacology (QSP) modeling, a subdiscipline of pharmacokinetics, integrates preclinical mechanistic evidence and physiological system models to investigate and predict drug response. labcorp.com

These in silico tools are valuable for building more efficient study designs, saving time and resources in the drug development process. labcorp.com

Molecular and Cellular Mechanisms Involving Nafenopin Glucuronide

Research on Reactivity of Acyl Glucuronides

Acyl glucuronides, the ester-linked metabolites of carboxylic acid-containing compounds, are recognized as reactive electrophilic species. Unlike the more stable ether-linked glucuronides, their chemical instability under physiological conditions can lead to several reactions, including intramolecular rearrangement (acyl migration), hydrolysis back to the parent compound, and intermolecular reactions with macromolecules, most notably proteins. This reactivity has prompted extensive research into the potential biological consequences, as the covalent modification of endogenous proteins could perturb homeostasis and potentially initiate toxicity or immune responses.

The formation of covalent adducts between acyl glucuronides and proteins is a well-documented phenomenon in in vitro studies. These reactive metabolites can covalently bind to proteins through two primary mechanisms: nucleophilic displacement and glycation.

Nucleophilic Displacement (Transacylation): In this direct reaction, a nucleophilic residue on a protein, such as a lysine or cysteine, attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the formation of a stable amide or thioester bond with the aglycone (the drug molecule) and the release of glucuronic acid.

Glycation via Acyl Migration: Acyl glucuronides can undergo intramolecular rearrangement where the acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. This process can lead to the formation of an intermediate with an aldehyde group, which can then react with nucleophilic amino groups on proteins to form a Schiff base. This Schiff base can then undergo an Amadori rearrangement to form a more stable ketoamine adduct.

These reactions lead to the irreversible modification of proteins, which can alter their structure and function. Research has identified several proteins that are targets for covalent modification by acyl glucuronides, including serum albumin, dipeptidyl peptidase IV, and tubulin.

The two main pathways for covalent protein adduct formation by acyl glucuronides, transacylation and Schiff base formation, have been the subject of detailed investigation.

Transacylation involves a direct nucleophilic attack on the ester carbonyl group of the 1-β-O-acyl glucuronide. This pathway is thought to be a significant contributor to the formation of drug-protein adducts. Studies have also explored the formation of thio-acyl glutathione conjugates through transacylation, which may then go on to react with proteins.

Schiff base formation is a multi-step process that begins with the intramolecular acyl migration of the glucuronide. This rearrangement can expose a reactive aldehyde group on the glucuronic acid ring, which then condenses with a primary amine on a protein (like the epsilon-amino group of lysine) to form an imine, or Schiff base. This adduct can be stabilized through an Amadori rearrangement. Novel techniques have been developed to study the reactivity of acyl glucuronides and their propensity to form Schiff base adducts by measuring their reaction rates with model peptides.

The relative contribution of each pathway to protein binding appears to be dependent on the specific drug and the protein involved.

The inherent chemical instability of acyl glucuronides is a critical factor in their reactivity. This instability is influenced by factors such as pH, temperature, and the chemical structure of the aglycone. The rate of degradation, which includes both hydrolysis and acyl migration, is often measured by the first-order half-life and serves as an indicator of the metabolite's chemical reactivity.

Several key points highlight the role of instability:

Acyl Migration: Intramolecular acyl migration is a major degradation pathway and is considered a prerequisite for the glycation mechanism of protein binding.

Structure-Reactivity Relationship: The electronic and steric properties of the aglycone significantly influence the stability of the acyl glucuronide. For instance, electron-withdrawing groups near the carbonyl carbon can increase its electrophilicity, leading to a shorter half-life and increased reactivity.

Predictive Potential: A significant correlation has been observed between the instability of an acyl glucuronide (its degradation half-life) and its capacity to form covalent adducts with proteins. More labile glucuronides tend to form a higher level of irreversible protein bindings. This relationship is crucial for assessing the potential risks associated with new carboxylic acid-containing drug candidates during development.

Table 1: Factors Influencing Acyl Glucuronide Reactivity

| Factor | Influence on Reactivity | Primary Mechanism Affected | Reference |

|---|---|---|---|

| pH | Base-catalyzed hydrolysis and acyl migration. | Hydrolysis, Acyl Migration | |

| Temperature | Increased temperature generally increases reaction rates. | Hydrolysis, Acyl Migration | |

| Aglycone Structure (Electronic Effects) | Electron-withdrawing groups increase electrophilicity of the carbonyl carbon, increasing reactivity. | Transacylation, Hydrolysis | |

| Aglycone Structure (Steric Effects) | Steric hindrance around the carbonyl carbon can decrease reactivity. | Transacylation |

Cellular Interactions and Biological Targets (in research models)

Nafenopin (B1677897), as a peroxisome proliferator, elicits a range of effects on liver cells in rodent models. These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). The cellular interactions of nafenopin lead to significant changes in gene expression, enzyme activities, and cellular morphology, particularly an increase in the number and size of peroxisomes.

In preclinical rodent models, nafenopin is a potent inducer of various hepatic enzymes and proteins. A primary and well-characterized effect is the dramatic induction of the enzymes involved in the peroxisomal β-oxidation of fatty acids.

Key findings from research models include:

Hepatomegaly: Nafenopin treatment leads to liver enlargement, which is a result of both an increase in the number of liver cells (hyperplasia) and an increase in their size (hypertrophy).

Enzyme Induction:

Peroxisomal β-Oxidation: Nafenopin significantly increases the activity of enzymes in the peroxisomal fatty acid β-oxidation system. In obese Zucker rats, a 17-day treatment increased total acyl-CoA oxidase activity 32-fold.

Catalase: The proliferation of peroxisomes is associated with a marked increase in the activity and concentration of catalase, an enzyme that degrades hydrogen peroxide.

Cytochrome P450: Nafenopin induces certain cytochrome P450 isoenzymes, particularly those in the CYP4A subfamily, which are involved in fatty acid metabolism.

CoA Ligases: Nafenopin is metabolized to nafenopin-CoA by CoA ligases located in both microsomes and peroxisomes. The peroxisomal ligase is inducible by other peroxisome proliferators like clofibric acid.

It is important to note that these inductive effects are highly species-dependent, with rats and mice showing a robust response, while species like guinea pigs and primates are much less responsive.

Table 2: Effects of Nafenopin on Hepatic Parameters in Rodent Models

| Parameter | Effect Observed | Species/Model | Reference |

|---|---|---|---|

| Relative Liver Weight | Increased nearly 2-fold | Rats (Vitamin A sufficient and deficient) | |

| Peroxisomal β-Oxidation | Increased 16 to 18-fold | Rats | |

| Acyl-CoA Oxidase Activity | Increased 32-fold | Obese Zucker Rats | |

| Catalase Activity | Increased 2-fold | Rats and Mice | |

| Hepatocyte Proliferation | Stimulation of replicative DNA synthesis | Rats |

Nafenopin is a classic model compound used in research to study the phenomenon of peroxisome proliferation. This process involves a significant increase in the number and size of peroxisomes, organelles involved in various metabolic pathways, most notably the β-oxidation of very long-chain fatty acids.

The central mechanism for nafenopin's action is its role as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). The binding of nafenopin to PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription. This cascade of events results in the pleiotropic effects observed in the liver, including the induction of β-oxidation enzymes and the subsequent proliferation of peroxisomes.

Studies using nafenopin have been instrumental in elucidating the molecular pathways of peroxisome proliferation and its link to hepatocarcinogenesis in rodents. While nafenopin itself is not genotoxic, the sustained cell proliferation and oxidative stress resulting from the massive induction of peroxide-producing enzymes are thought to contribute to its carcinogenic effect in these species. Research in vitamin A deficient rats demonstrated that they remained responsive to nafenopin, indicating that even with depleted stores of the RXR ligand, the PPARα-mediated pathway can still be potently activated.

Investigation of Potential for DNA Damage in Experimental Systems

Direct experimental studies investigating the potential of nafenopin glucuronide to cause DNA damage are not extensively available in peer-reviewed literature. The parent compound, nafenopin, is generally considered a non-genotoxic carcinogen. nih.gov However, the potential for its major metabolite, this compound, to interact with DNA cannot be entirely dismissed due to its classification as an acyl glucuronide. This class of metabolites is known for its chemical reactivity and the potential to form covalent bonds with macromolecules.

Acyl glucuronides are formed through the conjugation of a carboxylic acid group with glucuronic acid. These metabolites can be chemically unstable and have been shown to be capable of binding to proteins and, in some cases, have been implicated in toxicity. clinpgx.orgresearchgate.net The reactivity of acyl glucuronides raises the possibility of their interaction with DNA, which could lead to DNA damage.

While direct evidence for this compound is lacking, studies on the acyl glucuronides of other structurally related fibrate drugs, such as clofibric acid and gemfibrozil, have provided insights into the potential genotoxicity of this class of metabolites. Research has demonstrated that these acyl glucuronides can induce DNA damage in experimental systems.

One study, for instance, utilized an M13 forward mutational assay and plasmid DNA to assess the genotoxicity of clofibric acid glucuronide and gemfibrozil glucuronide. The findings from this research are detailed below.

Research Findings on Related Acyl Glucuronides

In an in vitro study, single-stranded M13mp19 bacteriophage DNA was incubated with varying concentrations of clofibric acid glucuronide and gemfibrozil glucuronide. The impact on DNA was assessed by measuring the transfection efficiency after introducing the modified DNA into E. coli cells. A decrease in transfection efficiency is indicative of DNA damage that prevents the bacteriophage from successfully replicating.

The results, as summarized in the table below, show a concentration-dependent decrease in the transfection efficiency for both acyl glucuronides, whereas the parent compounds (aglycones) did not exhibit this effect.

| Compound | Concentration (mM) | Transfection Efficiency (% of Control) |

|---|---|---|

| Clofibric Acid Glucuronide | 1.0 | 75 |

| Clofibric Acid Glucuronide | 2.5 | 40 |

| Clofibric Acid Glucuronide | 5.0 | <20 |

| Gemfibrozil Glucuronide | 1.0 | 80 |

| Gemfibrozil Glucuronide | 2.5 | 50 |

| Gemfibrozil Glucuronide | 5.0 | <20 |

| Clofibric Acid (Aglycone) | 5.0 | ~100 |

| Gemfibrozil (Aglycone) | 5.0 | ~100 |

Furthermore, the study investigated the ability of these acyl glucuronides to cause DNA strand breaks. This was evaluated by incubating pSP189 plasmid DNA with the compounds and then analyzing the DNA using agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to a relaxed or linear form indicates the presence of single-strand or double-strand breaks, respectively.

The results demonstrated that both clofibric acid glucuronide and gemfibrozil glucuronide induced significant, concentration-related DNA strand nicking. nih.gov

| Compound | Concentration (mM) | Observed DNA Damage |

|---|---|---|

| Clofibric Acid Glucuronide | 1.0 | + |

| Clofibric Acid Glucuronide | 2.5 | ++ |

| Clofibric Acid Glucuronide | 5.0 | +++ |

| Gemfibrozil Glucuronide | 1.0 | + |

| Gemfibrozil Glucuronide | 2.5 | ++ |

| Gemfibrozil Glucuronide | 5.0 | +++ |

| Control (Plasmid DNA alone) | - | - |

These findings suggest that acyl glucuronides of fibrates have the potential to be genotoxic. The proposed mechanism for this DNA damage involves the reaction of the reactive acyl glucuronide with nucleophilic centers in the DNA. nih.gov Given that nafenopin is also a fibrate and forms an acyl glucuronide metabolite, these results provide a basis for investigating the potential DNA-damaging properties of this compound in relevant experimental systems.

Standard assays for assessing DNA damage potential include the unscheduled DNA synthesis (UDS) assay, which measures DNA repair synthesis following damage, and the single-cell gel electrophoresis (comet) assay, which can detect DNA strand breaks.

Analytical Methodologies for Nafenopin Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of nafenopin (B1677897) glucuronide, enabling its separation from the parent drug, other metabolites, and endogenous components in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of glucuronide metabolites. nih.govresearchgate.net Due to their high polarity, glucuronides like nafenopin glucuronide are often poorly retained on traditional reversed-phase (RP) columns, eluting early in the chromatographic run where matrix interference can be significant. scispace.com To overcome this, several strategies are employed:

Reversed-Phase Chromatography: Despite challenges, RP-HPLC is widely used. Method optimization often involves using highly aqueous mobile phases, but this can lead to phase collapse on standard C18 columns. Specialized polar-embedded or polar-endcapped RP columns are designed to be stable under these conditions, offering better retention for polar analytes. Gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent, is standard practice.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. scispace.com This technique provides excellent retention for highly polar compounds like glucuronides, effectively separating them from less polar matrix components. scispace.com

Two-Dimensional HPLC (2D-HPLC): For extremely complex samples, orthogonal 2D-HPLC systems can be used. scispace.com This approach combines two different separation mechanisms, such as RP and HILIC, to achieve superior resolution and sensitivity. scispace.com

The choice of detector is crucial for quantification. While UV detection is possible if the chromophore of the parent compound is retained, it often lacks the sensitivity and selectivity required for low concentrations in biological fluids. researchgate.net Therefore, HPLC is most powerful when coupled with mass spectrometry.

Table 1: Comparison of HPLC Techniques for Glucuronide Analysis

| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (High aqueous content) | Well-established, versatile | Poor retention for very polar glucuronides, potential for matrix effects |

| HILIC | Polar (e.g., silica, amide) | Non-polar (High organic content) | Excellent retention for polar analytes, reduced ion suppression | Can have longer equilibration times, sensitive to water content in sample |

Direct analysis of intact glucuronides by Gas Chromatography (GC) is generally not feasible. sigmaaldrich.com The high polarity, low volatility, and thermal instability of the glucuronic acid moiety prevent them from being readily vaporized for GC analysis. sigmaaldrich.com Consequently, GC methods require a preliminary hydrolysis step to analyze the parent aglycone, nafenopin. nih.govmdpi.com

The standard procedure involves:

Enzymatic Hydrolysis: The biological sample (e.g., urine) is treated with a β-glucuronidase enzyme, which specifically cleaves the glucuronide bond, releasing the free aglycone (nafenopin). sigmaaldrich.comnih.govmdpi.com

Extraction: The liberated nafenopin is then extracted from the aqueous matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Derivatization (Optional but common): To improve chromatographic properties and thermal stability, the extracted analyte may be derivatized.

GC-MS Analysis: The sample is then injected into the GC-MS system for separation and detection of the parent compound. nih.govmdpi.com

While this indirect approach allows for quantification, it has significant limitations. It does not measure the intact glucuronide, and the hydrolysis step can be time-consuming and subject to variability. scispace.com Furthermore, this method cannot distinguish between different glucuronide isomers if the parent compound has multiple potential sites for glucuronidation.

Mass Spectrometry for Identification and Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is the cornerstone for the direct analysis, identification, and structural characterization of glucuronide conjugates. researchgate.net

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct, sensitive, and selective quantification of this compound in biological matrices. researchgate.netscispace.com Highly selective and sensitive triple quadrupole LC-MS/MS instruments allow for the direct measurement of glucuronides without the need for deconjugation. scispace.com This offers significant advantages, including faster sample preparation and improved accuracy, as enzymatic hydrolysis can sometimes be incomplete. scispace.comnih.gov

Key aspects of LC-MS/MS analysis include:

Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode, which readily deprotonates the carboxylic acid group of the glucuronic acid moiety.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the precursor ion of this compound is selected and fragmented. A characteristic fragmentation pattern is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da), resulting in a product ion corresponding to the protonated or deprotonated aglycone. nih.gov This specific transition can be monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. nih.gov

High-Resolution Mass Spectrometry (LC-HRMS): LC coupled with HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provides accurate mass measurements of both the precursor and product ions. This high mass accuracy confirms the elemental composition of the metabolite, increasing confidence in its identification.

A significant challenge in metabolite identification is determining the precise site of glucuronidation, as MS/MS alone often cannot unequivocally identify the conjugation site in isomeric glucuronides. nih.govnih.gov Nafenopin contains functional groups that could potentially form O-glucuronides. Differentiating between these isomers is crucial, as their chemical reactivity and toxicological implications can differ.

Several advanced strategies are used for structural elucidation:

Fragmentation Analysis: While the neutral loss of the glucuronide is common, subtle differences in the MS/MS spectra or the presence of diagnostic fragment ions can sometimes provide clues about the conjugation site. Techniques like multiple-stage fragmentation (MSⁿ) in an ion trap can be used to further characterize the aglycone structure. mdpi.com

Novel Fragmentation Techniques: Electron Activated Dissociation (EAD) is a newer fragmentation method that can provide more detailed structural information than traditional Collision-Induced Dissociation (CID). sciex.com EAD can generate fragments that retain the glucuronide moiety, helping to pinpoint the site of attachment. sciex.com

Chemical Derivatization: A method involving chemical derivatization can differentiate between acyl-, O-, and N-glucuronides. nih.gov By using reagents that specifically react with certain functional groups (e.g., carboxyl or hydroxyl groups), the resulting mass shift, as determined by HRMS, can reveal the type of glucuronide linkage. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. nih.gov Isomeric glucuronides can have different collision cross-sections (CCS), allowing IMS to separate them before MS analysis, thus enabling their unambiguous identification. nih.gov

A major bottleneck in metabolite identification is the lack of authentic reference standards for many glucuronides, which are needed to create tandem mass spectral libraries. researchgate.net In silico deconjugation is an innovative computational strategy that helps circumvent this issue. nih.govnih.gov

The workflow consists of the following steps:

Neutral Loss Screening: LC-HRMS/MS data is screened for precursor ions that exhibit a specific neutral loss of the glucuronide moiety (m/z 176.0321). nih.gov

Spectrum Truncation: The MS/MS spectra of the detected glucuronide candidates are computationally processed to remove peaks associated with the glucuronic acid, effectively generating a "deconjugated" spectrum. nih.gov

Library Matching: This modified spectrum, which now represents the aglycone, is searched against existing MS/MS libraries of parent compounds. nih.govnih.gov A successful match provides a confident annotation of the glucuronide conjugate without requiring its reference standard.

This approach has proven reliable for annotating a wide range of common glucuronides, significantly enhancing the ability to identify metabolites in complex biological samples. nih.govresearchgate.net

Table 2: Summary of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| LC-MS/MS (MRM) | Quantification | High sensitivity and selectivity for target glucuronide |

| LC-HRMS | Identification & Confirmation | Accurate mass for elemental composition confirmation |

| Advanced MS (EAD, IMS) | Structural Elucidation | Differentiation of isomeric glucuronides |

| In Silico Deconjugation | Identification & Annotation | Identification without authentic glucuronide standards |

Sample Preparation and Stability Considerations in Research Bioanalysis

The accurate analysis of this compound in a research setting is contingent upon meticulous sample preparation and a thorough understanding of its stability profile. As an acyl glucuronide, this metabolite is susceptible to degradation, which can compromise the integrity of bioanalytical data. Therefore, the implementation of specific handling and extraction procedures is critical.

Challenges in Handling Labile Acyl Glucuronides and Back-Conversion Prevention

The bioanalysis of drugs that form acyl glucuronide metabolites, such as nafenopin, presents a significant analytical challenge due to the inherent instability of these conjugates in biological matrices. nih.govresearchgate.netnih.gov The primary goal during the development of bioanalytical assays is to minimize the degradation of the acyl glucuronide metabolite back to its parent aglycone (nafenopin) during sample collection, transport, storage, and analysis. researchgate.net

Acyl glucuronides are prone to two main degradation pathways under physiological or neutral pH conditions:

Hydrolysis: The ester bond linking nafenopin to the glucuronic acid moiety can be cleaved, resulting in the reformation of the parent drug. This "back-conversion" leads to an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite. nih.gov

Intramolecular Acyl Migration: The acyl group (nafenopin) can migrate from its initial 1-β-O-acyl position to other hydroxyl groups on the glucuronic acid ring (e.g., C-2, C-3, C-4), forming various positional isomers. nih.govnih.govnih.govresearchgate.net This rearrangement complicates accurate quantification of the primary metabolite. unc.edu

To ensure the integrity of biological samples, several preventative measures are employed to stabilize the labile acyl glucuronide. researchgate.net These strategies focus on creating an environment that slows down the degradation reactions.

Table 1: Strategies for Preventing Back-Conversion of this compound

| Preventive Treatment | Mechanism of Action | Application Phase | Research Findings/Considerations |

|---|---|---|---|

| Lowering Temperature | Slows the rate of chemical reactions, including hydrolysis and acyl migration. | Sample Collection, Storage, and Processing | More than two-thirds of studies involving acyl glucuronides utilize lowered temperatures for sample collection. nih.gov Samples should be immediately placed on ice after collection and stored at -20°C or, preferably, -80°C. |

| Lowering pH (Acidification) | Hydrolysis and acyl migration are pH-dependent and are significantly inhibited under acidic conditions (pH 3-4). unc.edu | Sample Collection and Extraction | The addition of acids like citric acid, acetic acid, or trifluoroacetic acid to plasma or urine samples immediately after collection can effectively stabilize the metabolite. unc.edunih.gov This is also a common practice during the sample extraction process. nih.gov |

| Addition of Enzyme Inhibitors | Prevents potential enzymatic degradation by esterases present in the biological matrix. | Sample Collection | While less common, enzyme inhibitors can be added to collection tubes, though acidification is often sufficient to inhibit most enzymatic activity. nih.gov |

By implementing these stabilization techniques, researchers can minimize the ex vivo degradation of this compound, ensuring that the measured concentrations accurately reflect the in vivo state. nih.gov

Extraction Procedures from Biological Matrices for Research Purposes

The extraction of this compound from complex biological matrices like plasma, urine, or tissue homogenates is a critical step to remove interfering endogenous substances and concentrate the analyte before analysis, typically by liquid chromatography-mass spectrometry (LC-MS). bnl.govsemanticscholar.orgdntb.gov.ua Given the polar and hydrophilic nature of the glucuronide conjugate, extraction methods must be chosen carefully. nih.gov

Commonly used extraction procedures in research bioanalysis include:

Protein Precipitation (PPT): This is one of the simplest and most common methods for sample preparation. mdpi.comresearchgate.net It involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid, perchloric acid), to the biological sample. mdpi.com The agent denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed. Acetonitrile is often preferred as it is more inert when assaying acyl glucuronides. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov Due to the high polarity of glucuronides, their extraction into a lipophilic organic solvent can be challenging. To facilitate this, the pH of the aqueous sample is often acidified to suppress the ionization of the glucuronic acid's carboxyl group, making the metabolite less polar and more amenable to extraction into the organic phase. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties. bnl.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used, with careful optimization of the washing steps to prevent the hydrophilic glucuronide from being washed into the waste. nih.gov

Table 2: Comparison of Extraction Procedures for this compound

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent or acid. mdpi.com | Simple, fast, and applicable to a wide range of analytes. researchgate.net | Less clean extracts may lead to matrix effects in LC-MS analysis; sample is diluted. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Provides cleaner extracts than PPT; can concentrate the analyte. | Can be labor-intensive and may require large volumes of organic solvents; challenging for highly polar metabolites. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed, and then eluted. bnl.gov | Provides the cleanest extracts and high concentration factors; high selectivity. | More expensive and requires more extensive method development compared to PPT and LLE. |

The choice of extraction method depends on the specific requirements of the assay, including the desired sensitivity, sample throughput, and the nature of the biological matrix.

Application of Enzyme Hydrolysis for Glucuronide Identification (e.g., Beta-Glucuronidase)

Enzymatic hydrolysis using β-glucuronidase is a cornerstone technique for the structural confirmation and indirect quantification of glucuronide metabolites, including this compound. This enzyme specifically catalyzes the cleavage of the β-D-glucuronic acid bond, releasing the parent aglycone (nafenopin) and D-glucuronic acid.

The procedure is widely used in research for several purposes:

Identification: The presence of a glucuronide metabolite is confirmed if, after incubation with β-glucuronidase, the peak corresponding to the conjugate decreases or disappears, with a concurrent increase in the peak corresponding to the parent drug. unc.edu

Quantification: In some analytical approaches, the total amount of a drug (conjugated and unconjugated) is determined by first hydrolyzing the sample with β-glucuronidase and then measuring the concentration of the released parent drug. This is particularly useful when a synthetic standard for the glucuronide metabolite is not available.

The effectiveness of the hydrolysis is dependent on several factors that must be optimized for each specific metabolite.

Table 3: Key Parameters for β-Glucuronidase Hydrolysis

| Parameter | Importance | Typical Conditions |

|---|---|---|

| Enzyme Source | Different sources (e.g., Helix pomatia, E. coli, Abalone, Patella vulgata) exhibit varying efficiencies for different glucuronide substrates. | H. pomatia and E. coli enzymes are effective for many drug glucuronides. The optimal source must be determined empirically. |

| pH | This is often the most critical factor. The optimal pH for enzyme activity varies significantly depending on the source. | Generally in the acidic range. For example, enzymes from mollusks often have an optimal pH of 4.0-5.0. nih.gov |

| Temperature | Reaction rates increase with temperature up to an optimum, after which the enzyme may denature. | Commonly 37°C, but temperatures up to 60-65°C can be used to accelerate the reaction. |

| Incubation Time | Sufficient time must be allowed for the reaction to proceed to completion. | Can range from 1 hour to over 16 hours, depending on the enzyme concentration, temperature, and substrate stability. |

By comparing the analytical results of a sample before and after treatment with β-glucuronidase, researchers can confidently identify this compound as a metabolite in various biological samples. nih.gov

Radiotracer Studies for Metabolic Fate Elucidation

Radiotracer studies are a powerful and definitive tool in drug metabolism research, providing quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov By using a radiolabeled version of the drug, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C])-nafenopin, researchers can track the movement and transformation of the drug and all its metabolites throughout the body with high sensitivity and accuracy. nih.gov

A pivotal study characterizing the hepatic elimination of nafenopin utilized [³H]nafenopin in rats. nih.gov This research provided crucial insights into the metabolic fate of the drug and the specific role of its glucuronide conjugate.

Key findings from the radiotracer study include:

Biliary Excretion: One hour after intravenous administration of [³H]nafenopin, approximately 40% of the injected radioactivity was recovered in the bile, indicating that hepatobiliary elimination is a major clearance pathway for the drug and its metabolites. nih.gov

Metabolite Profiling: Analysis of the collected bile revealed that the majority of the excreted radioactivity (~90%) was associated with more polar metabolites, while only about 10% corresponded to the unchanged parent drug, nafenopin. nih.gov

Identification of this compound: One of the primary metabolites formed in the liver and excreted into the bile was positively identified as this compound. This identification was confirmed by treating the bile samples with β-glucuronidase, which catalyzed the conversion of the metabolite back to nafenopin. nih.gov

Transport Mechanism: The study demonstrated that after its formation in the liver, this compound is actively transported across the bile canalicular membrane via an ATP-dependent transport protein. This transport was significantly reduced in mutant rats deficient in this specific transporter, leading to an accumulation of this compound in the liver and a sharp decrease (to 4% of the dose) in biliary radioactivity. nih.gov

These radiotracer experiments unequivocally established that glucuronidation is a major metabolic pathway for nafenopin. nih.gov The process converts the lipophilic parent drug into the more water-soluble this compound, which facilitates its active transport into the bile and subsequent elimination from the body. nih.gov

Future Directions and Research Perspectives

Advanced In Vitro and Ex Vivo Models for Nafenopin (B1677897) Glucuronide Research

The study of drug glucuronidation has traditionally relied on conventional in vitro systems. However, predicting the in vivo reality from these models presents challenges. For instance, studies using human liver microsomes to predict hepatic drug glucuronidation have shown a consistent under-prediction of what occurs in vivo. nih.gov To overcome these limitations and provide a more accurate assessment of Nafenopin glucuronide metabolism, research is moving towards more sophisticated models.

Freshly prepared human hepatocytes have demonstrated the ability to accurately predict hepatic clearance for drugs metabolized primarily by glucuronidation. nih.gov Cryopreserved hepatocytes have also shown excellent correlation for a range of extensively glucuronidated drugs, making them a valuable tool. nih.gov These systems offer a more complete cellular environment, incorporating the necessary cofactors, transport proteins, and enzyme localization within the endoplasmic reticulum that can influence the rate of glucuronidation.

Ex vivo models, such as isolated perfused organ systems, can offer an even more physiologically relevant environment to study the formation, distribution, and potential reactivity of this compound. These models maintain the structural and functional integrity of the organ, allowing for the investigation of complex interactions between metabolic and transport processes that are absent in simpler in vitro systems. mdpi.com

| Model Type | Description | Advantages for this compound Research | Limitations |

| Human Liver Microsomes | Subcellular fractions containing phase I and II enzymes, including UDP-glucuronosyltransferases (UGTs). nih.gov | High-throughput screening; allows for the study of specific enzyme kinetics. | Often underpredicts in vivo clearance; lacks cellular transport mechanisms. nih.gov |

| Cryopreserved Hepatocytes | Intact, viable liver cells that can be stored and used as needed. nih.gov | Provides a more complete metabolic system with intact cell membranes and transporters; good correlation with in vivo data. nih.gov | Limited availability; viability can vary between batches. |

| 3D Liver Spheroids/Organoids | Self-assembled three-dimensional cultures of primary hepatocytes or stem-cell-derived liver cells. | Mimics liver tissue architecture and cell-cell interactions; suitable for long-term culture and toxicity studies. | Technically complex to establish and maintain; may have variability. |

| Isolated Perfused Liver | An ex vivo model where the liver is maintained outside the body with a continuous supply of oxygenated medium. mdpi.com | Preserves the physiological and anatomical structure of the organ; allows for the study of integrated metabolism and transport. | Low throughput; technically demanding; limited viability time. |

Application of Omics Technologies in Glucuronide Metabolism Studies

Omics technologies provide a powerful, systems-level approach to understanding the complexities of drug metabolism. nih.gov For this compound, these technologies can elucidate the entire metabolic pathway, identify influencing factors, and discover potential biomarkers of exposure or effect.

Metabolomics , which involves the comprehensive analysis of all metabolites in a biological system, is particularly well-suited for studying glucuronide conjugates. nih.gov Using high-resolution mass spectrometry (HRMS) platforms like LC-MS/MS, researchers can identify and quantify this compound and other related metabolites in biological fluids such as urine and plasma. nih.govresearchgate.net This approach can create a complete metabolic map, revealing not only the primary glucuronide conjugate but also potential isomers formed through acyl migration. nih.gov

Proteomics can be used to quantify the expression levels of specific UGT isoforms responsible for Nafenopin's glucuronidation. This is crucial as multiple UGTs can exhibit overlapping substrate specificities. researchgate.net Furthermore, proteomics can identify protein adducts formed by the reactive Nafenopin acyl glucuronide, providing direct evidence of its covalent binding to cellular macromolecules. liverpool.ac.uk

Transcriptomics allows for the analysis of gene expression changes in response to nafenopin exposure. This can reveal the induction or suppression of genes encoding for UGTs, transporters, and other proteins involved in drug disposition, offering insights into potential drug-drug interactions and variability in metabolic profiles.

Computational Approaches for Predicting this compound Behavior and Reactivity

Given that acyl glucuronides can be reactive, predicting this reactivity early in the drug development process is highly valuable. nih.gov In silico, or computational, models offer a rapid and cost-effective means to assess the potential for this compound to undergo reactions like hydrolysis and acyl migration, which are linked to protein adduct formation. rsc.orgrsc.org

One successful approach involves developing models that correlate the degradation half-life of the acyl glucuronide with more easily obtainable parameters. For example, a quantitative model has been developed to predict the half-lives of acyl glucuronides based on the hydrolysis rate of their corresponding methyl ester derivatives, along with steric descriptors and the predicted ¹³C NMR chemical shift of the carbonyl carbon. researchgate.netnih.gov This completely in silico method can be applied in the earliest stages of drug design to rank compounds based on their potential to form reactive metabolites. nih.gov

Furthermore, density functional theory (DFT) has been used to model the transacylation reaction of acyl glucuronides. rsc.orgrsc.org By calculating the activation energy for this intramolecular rearrangement, it is possible to correlate computational data with experimentally observed degradation rates. rsc.org Such models could be applied to this compound to predict its intrinsic reactivity and compare it with other fibrates.

| Computational Method | Application to this compound | Key Predictive Parameters | Reference |

| Partial Least Squares (PLS) Model | Predict the degradation half-life and reactivity of the acyl glucuronide. | Methyl ester hydrolysis half-life, ¹³C NMR chemical shift of the carbonyl carbon, steric descriptors. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | Model the transacylation (acyl migration) reaction and calculate its activation energy. | Calculated activation energy for the transition state of the intramolecular reaction. | rsc.orgrsc.org |

| Pharmacophore Modeling | Identify structural features of fibrates that are key for interaction with UGT enzymes or transporters. | Hydrogen bond donors/acceptors, hydrophobic regions, electrostatic fields. | nih.gov |

Comparative Studies with Structurally Related Glucuronide Conjugates in Research Models

Nafenopin belongs to the fibrate class of drugs, which share a common phenoxyisobutyric acid derivative structure. researchgate.net Comparative studies with the glucuronide conjugates of other fibrates, such as clofibrate and fenofibrate, are essential for understanding the structure-activity relationships that govern their metabolism and reactivity. nih.govbohrium.com

Research has shown marked species differences in the hepatic response to nafenopin itself. nih.gov For example, rats are highly responsive to nafenopin-induced peroxisome proliferation, while Syrian hamsters are less so, and guinea pigs and marmosets are only weakly responsive. nih.gov These species-specific differences likely extend to its metabolism, including the rate and extent of glucuronide formation and subsequent disposition. Comparative in vitro studies using liver microsomes from different species have demonstrated that the glucuronidation of various drugs can differ significantly, highlighting the importance of selecting appropriate animal models for preclinical studies. mdpi.com

By comparing the stability and reactivity of this compound with that of clofibryl glucuronide and fenofibryl glucuronide, researchers can gain insights into how subtle changes in the drug's side chain affect the properties of the resulting metabolite. For instance, studies have suggested that fenofibryl ester glucuronide is more stable than clofibryl ester glucuronide, implying lower reactivity. bohrium.com Investigating where this compound falls on this spectrum would be critical for assessing its potential for covalent binding. Such comparative analyses can help build more robust structure-property relationships for acyl glucuronides, ultimately aiding in the design of safer therapeutic agents. rsc.org

Q & A

Q. What analytical techniques are most effective for identifying the site of glucuronide conjugation in metabolites like nafenopin glucuronide?

- Methodological Answer : Electron-activated dissociation (EAD) provides site-specific characterization of glucuronide conjugation, overcoming limitations of collision-induced dissociation (CID), which may yield ambiguous results due to labile glucuronic acid bonds. EAD localizes conjugation sites (e.g., imidazole rings) with high precision, critical for structural elucidation . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) without prior hydrolysis can also detect intact glucuronides, preserving conjugation sites .

Q. How can researchers quantify this compound in biological matrices while addressing matrix effects?

- Methodological Answer : Use LC-ESI-MS/MS with stable isotope-labeled internal standards to correct for ion suppression/enhancement. Solid-phase extraction (SPE) optimization (e.g., mixed-mode sorbents) improves recovery from complex matrices like plasma or urine. Calibration curves should span physiologically relevant concentrations, validated for accuracy, precision, and sensitivity .

Q. What enzymatic systems are critical for studying the formation of this compound in vitro?

- Methodological Answer : Human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs) are used to assess glucuronidation activity. UGT1A isoforms (e.g., UGT1A1, UGT1A7) are often implicated in glucuronide formation. Incubation conditions (pH, cofactors like UDPGA, and incubation time) must mimic physiological parameters to ensure accurate kinetic profiling .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported metabolic pathways of this compound across studies?

- Methodological Answer : Multi-method validation is essential. Compare data from EAD (for structural confirmation) and CID (for fragmentation patterns) to reconcile conflicting conjugation site assignments . Isoform-specific UGT inhibition assays or CRISPR-edited cell lines can clarify enzyme contributions . Bayesian analysis of isotopic enrichment data (e.g., 2H glucuronide ratios) may resolve flux discrepancies in metabolic pathways .

Q. What experimental design considerations are critical for assessing the stability of this compound in pharmacokinetic studies?

- Methodological Answer : Evaluate stability under physiological pH (1.5–7.4), temperature (37°C), and enzymatic conditions (e.g., β-glucuronidase exposure). Correct urinary concentrations for creatinine to account for renal function variability in human studies . Use accelerated stability testing (e.g., elevated temperature) to predict long-term degradation kinetics .

Q. How can the reactive potential of this compound be systematically evaluated to predict toxicity?

- Methodological Answer : In vitro reactivity assays measure covalent binding to proteins or DNA using radiolabeled tracers. High-resolution mass spectrometry (HRMS) identifies reactive intermediates (e.g., acyl glucuronides). Compare results to established thresholds for "safe" vs. "toxic" glucuronides using risk-assessment frameworks validated for acyl glucuronides .

Q. What strategies optimize the detection of this compound in low-abundance biospecimens (e.g., cerebrospinal fluid)?

- Methodological Answer : Pre-concentration techniques (e.g., micro-SPE or immunoaffinity enrichment) enhance sensitivity. Nano-LC coupled with HRMS improves detection limits. For brain matrices, validate blood-brain barrier permeability using in situ perfusion models or microdialysis .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (EAD vs. CID, LC-MS vs. NMR) and statistical models (e.g., ANOVA for inter-group differences) .

- Biomarker Potential : Mendelian randomization studies can link glucuronide ratios (e.g., bilirubin-to-androsterone) to disease endpoints, though this requires large-scale metabolomic cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.